

# An In-depth Technical Guide to 6-Bromohexanal: Chemical Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 6-Bromohexanal

Cat. No.: B1279084

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Bromohexanal** is a bifunctional organic compound featuring both an aldehyde and a terminal alkyl bromide. This unique combination of reactive sites makes it a valuable and versatile intermediate in organic synthesis. As a bis-electrophilic synthon, it possesses two sites susceptible to nucleophilic attack, enabling the efficient construction of complex molecular architectures, including carbocyclic and heterocyclic frameworks that are core structures in many natural products and pharmaceuticals.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, reactivity, and applications in research and development.

## Core Chemical and Physical Properties

The fundamental properties of **6-bromohexanal** are summarized below. These values are critical for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO	[1][2][3][4][5][6][7]
Molecular Weight	179.055 g/mol	[1][2][3][4][5][6][7][8]
CAS Number	57978-00-4	[2][3][6][7][8]
Appearance	Clear, colorless to slightly yellow liquid	[9]
Boiling Point	207.2 ± 23.0 °C at 760 mmHg 72-75 °C at 1.5 Torr	[1][2][5][6]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[1][2][5]
Flash Point	64.0 ± 10.0 °C	[1][2][6]
Refractive Index	1.459	[1][2][6]
IUPAC Name	6-bromohexanal	[2][3][7]
Synonyms	6-bromo-1-hexanal, 6-bromocaproyl	[2][7][10]

## Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of **6-bromohexanal**.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is characterized by a distinctive aldehyde proton signal (CHO) downfield. The methylene group adjacent to the bromine atom (CH<sub>2</sub>Br) typically resonates around 3.40 ppm as a triplet. The remaining methylene groups produce a series of multiplets in the upfield region of the spectrum.[1]
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum provides clear evidence of the functional groups. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 202 ppm. The carbon atom attached to the bromine (C-6) is found at approximately 33 ppm.[1]

## Synthesis and Experimental Protocols

The synthesis of **6-bromohexanal** can be achieved through several routes. The choice of method often depends on the available starting materials and the desired scale.

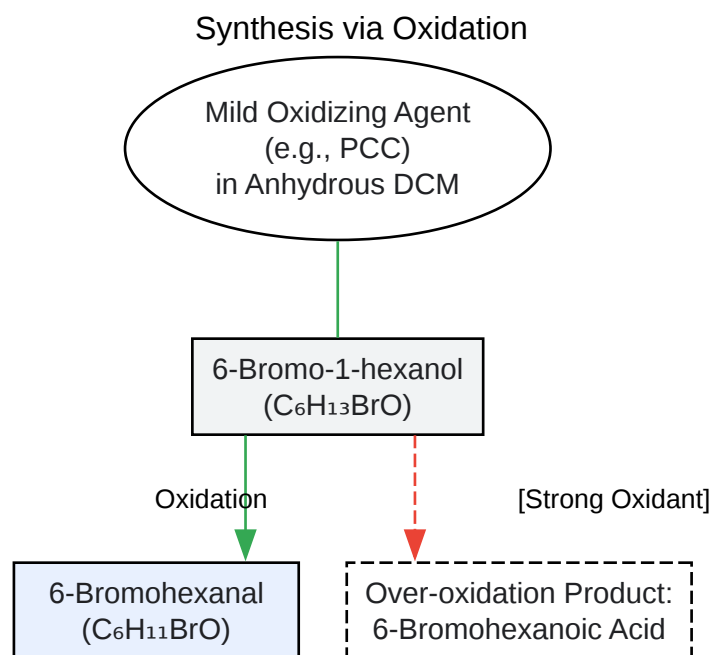
## Oxidation of 6-Bromo-1-hexanol (Preferred Method)

The most reliable and widely practiced strategy involves the oxidation of the corresponding primary alcohol, 6-bromo-1-hexanol.<sup>[1]</sup> This method's success hinges on the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid, 6-bromohexanoic acid.<sup>[1]</sup>

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

- **Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM).
- **Reagent Addition:** To this solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) in one portion. The mixture will turn into a dark brown slurry.
- **Reaction:** Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure **6-bromohexanal**.

Note: Stronger oxidizing agents like chromium trioxide can be used, but require stringent control of stoichiometry and reaction conditions to avoid the formation of 6-bromohexanoic acid.<sup>[1]</sup>



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Caption: Synthetic pathway from 6-bromo-1-hexanol.

## Other Synthetic Routes

Two other documented, though less common, synthetic pathways include:

- Reduction of 6-Bromohexanoic Acid: This involves the chemoselective reduction of the carboxylic acid functional group.[2] Reagents like thexylbromoborane-dimethyl sulfide have been shown to facilitate this conversion.
- Decyclization of Oxepane: This two-step process begins with the ring-opening of oxepane using boron tribromide, followed by the oxidation of the resulting intermediate with pyridinium chlorochromate (PCC).[2]

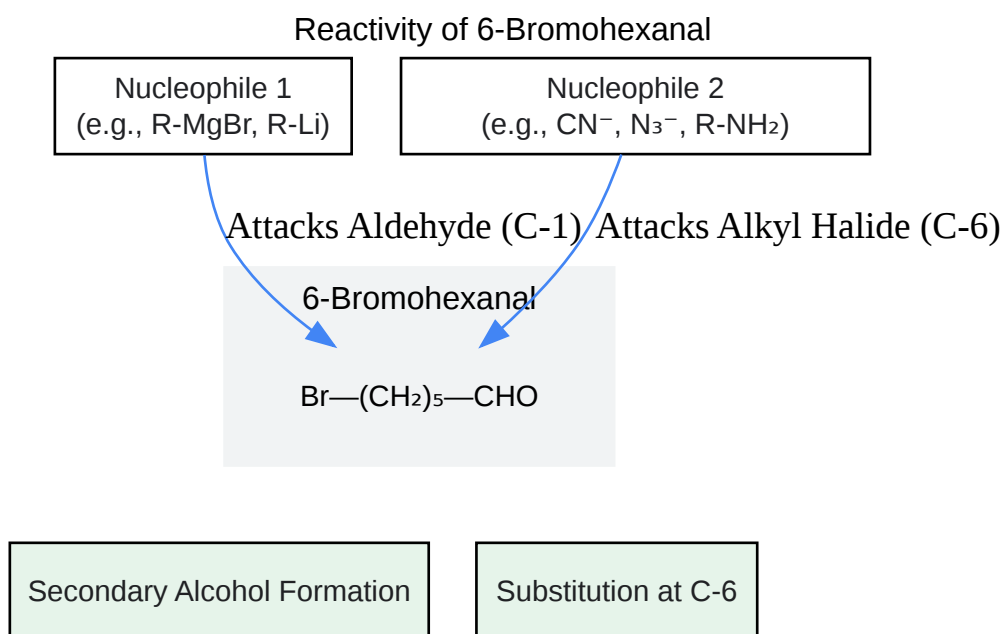
## Reactivity and Synthetic Applications

**6-Bromohexanal**'s dual functionality is the cornerstone of its utility in organic synthesis. The aldehyde and the alkyl bromide can be targeted selectively or used in tandem for cyclization reactions.

## Dual Electrophilic Nature

The molecule contains two primary electrophilic centers:

- The Aldehyde Carbonyl: This group is highly susceptible to attack by a wide range of nucleophiles (e.g., organometallics, enolates, amines).<sup>[1]</sup>
- The C-6 Carbon: The carbon atom bonded to bromine is an electrophilic center for S<sub>N</sub>2 reactions, allowing for the introduction of various functional groups via nucleophilic substitution.



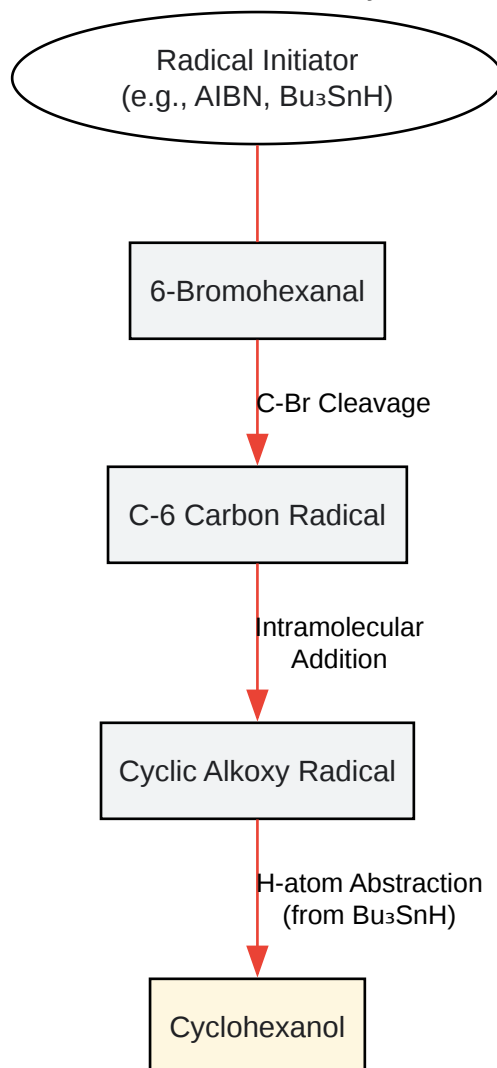
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Caption: Dual electrophilic sites of **6-bromohexanal**.

## Intramolecular Cyclization

A powerful application of **6-bromohexanal** is in the construction of cyclic molecules. Under radical conditions, a carbon-centered radical can be generated at the C-6 position by cleaving the carbon-bromine bond. This radical can then undergo an intramolecular addition to the aldehyde group, forming a cyclic alkoxy radical.<sup>[1]</sup> In the presence of a hydrogen-atom donor like tri-*n*-butyltin hydride (Bu<sub>3</sub>SnH), this intermediate is trapped to yield cyclohexanol as the major product.<sup>[1]</sup>

## Intramolecular Radical Cyclization



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Caption: Radical-mediated cyclization to cyclohexanol.

## Applications in Drug Development and Materials Science

The versatility of **6-bromohexanal** makes it a key intermediate for synthesizing more complex molecules with potential biological activity or material properties.

- **Pharmaceuticals and Agrochemicals:** It serves as a precursor for various carbocycles and heterocycles, which are fundamental scaffolds in many pharmaceuticals and agrochemicals.

[1] While its direct precursor, 6-bromo-1-hexanol, is noted for its use in creating linkers for modified NSAIDs like Sulindac, **6-bromohexanal** offers a different reactive handle for analogous synthetic strategies.[9]

- **Materials Science:** It is used in the synthesis of specialty chemicals and advanced materials. For instance, its derivatives have been used to create pyrimidine compounds, which are of interest due to their electron-deficient nature and potential applications in materials with specific electronic or coordination properties.[1]

## Conclusion

**6-Bromohexanal** is a highly valuable bifunctional building block in modern organic synthesis. Its dual electrophilic nature allows for a wide range of chemical transformations, from simple nucleophilic additions and substitutions to elegant intramolecular cyclizations. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its potential in the efficient construction of complex and novel molecular targets.

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